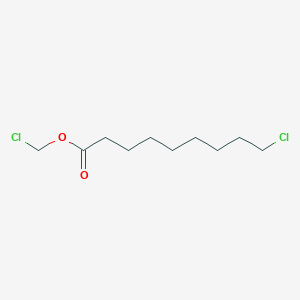![molecular formula C13H22O6 B14422139 acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol CAS No. 82078-77-1](/img/structure/B14422139.png)
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is a compound that belongs to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups and an acetic acid moiety. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol typically involves the use of starting materials such as bicyclo[3.1.1]hept-3-ene derivatives. One common synthetic route includes the hydroxylation of the bicyclic structure followed by esterification with acetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted bicyclic compounds. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetic acid moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]hept-2-ene: Shares a similar bicyclic structure but lacks the hydroxyl groups and acetic acid moiety.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents.
Uniqueness
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl groups and an acetic acid moiety allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
82078-77-1 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol |
InChI |
InChI=1S/C9H14O2.2C2H4O2/c1-8(2)6-3-4-9(10,11)7(8)5-6;2*1-2(3)4/h3-4,6-7,10-11H,5H2,1-2H3;2*1H3,(H,3,4)/t6-,7+;;/m0../s1 |
Clé InChI |
XEYCSQCKTCEJPJ-AUCRBCQYSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC1([C@@H]2C[C@H]1C(C=C2)(O)O)C |
SMILES canonique |
CC(=O)O.CC(=O)O.CC1(C2CC1C(C=C2)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


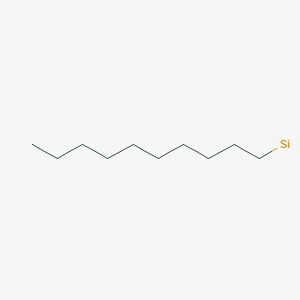

![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
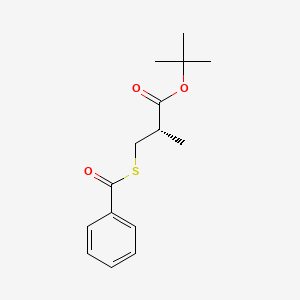
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
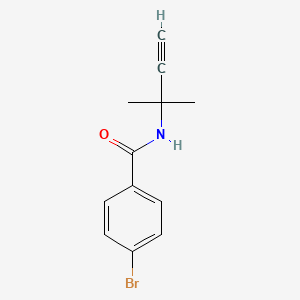

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
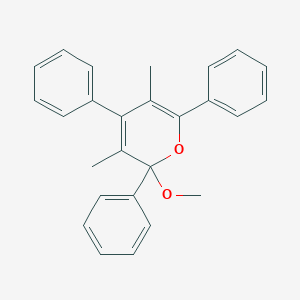
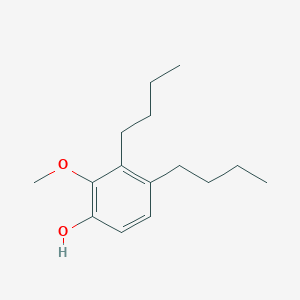
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)

